

# Application Notes and Protocols: Photo-Fries Rearrangement of 1-Naphthyl Benzoate

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## Compound of Interest

Compound Name: 1-Naphthyl benzoate

Cat. No.: B1617071

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## Abstract

The photo-Fries rearrangement is a powerful photochemical transformation that converts phenolic esters into hydroxy aryl ketones, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. This document provides a detailed experimental protocol for the photo-Fries rearrangement of **1-naphthyl benzoate** to yield its corresponding ortho and para isomers: 2-benzoyl-1-naphthol and 4-benzoyl-1-naphthol. The protocol includes reaction setup, irradiation conditions, product isolation, and analytical methods. Additionally, quantitative data on reaction conversion is presented, and the underlying reaction mechanism and experimental workflow are illustrated with diagrams.

## Introduction

The photo-Fries rearrangement is the photochemical counterpart to the thermal, Lewis acid-catalyzed Fries rearrangement. This light-induced reaction proceeds through a radical mechanism, offering an alternative synthetic route that can often be performed under milder conditions. Upon absorption of UV light, **1-naphthyl benzoate** undergoes homolytic cleavage of the ester bond, generating a benzoyl radical and a 1-naphthoxy radical pair within a solvent cage. Subsequent recombination of these radicals at the ortho and para positions of the naphthyl ring leads to the formation of 2-benzoyl-1-naphthol and 4-benzoyl-1-naphthol, respectively.

## Quantitative Data Summary

The photo-Fries rearrangement of **1-naphthyl benzoate** yields a mixture of the ortho and para isomers. The relative conversion to the rearranged products is dependent on the reaction conditions.

Starting Material	Products	Solvent	Conversion (%)	Reference
1-Naphthyl benzoate	2-Benzoyl-1-naphthol and 4-Benzoyl-1-naphthol	Aqueous (in presence of a water-soluble capsule)	60-70	

## Experimental Protocol

This protocol is adapted from established procedures for the photo-Fries rearrangement of naphthyl esters.

Materials and Equipment:

- **1-Naphthyl benzoate**
- Methanol (spectroscopic grade)
- Ethyl acetate (analytical grade)
- Acetonitrile (analytical grade)
- Hydrochloric acid (10% solution)
- Anhydrous magnesium sulfate
- Quartz or Pyrex test tubes
- 450 W medium-pressure mercury lamp
- Nitrogen gas source

- Magnetic stirrer and stir bar
- Rotary evaporator
- Column chromatography setup (silica gel)
- Thin-layer chromatography (TLC) plates
- Standard laboratory glassware
- Analytical instruments: Gas Chromatograph-Mass Spectrometer (GC-MS), Nuclear Magnetic Resonance (NMR) spectrometer

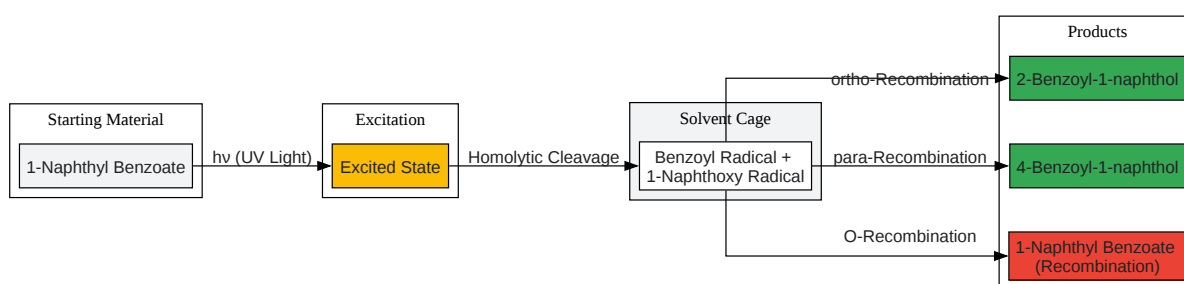
#### Procedure:

1. Reaction Setup: a. Dissolve 50 mg of **1-naphthyl benzoate** in 10 mL of methanol in a quartz test tube. b. Place a small magnetic stir bar in the test tube. c. Purge the solution with a gentle stream of dry nitrogen gas for 20 minutes to remove dissolved oxygen. d. Seal the test tube securely.
2. Irradiation: a. Place the test tube in a suitable reactor equipped with a 450 W medium-pressure mercury lamp. b. Ensure the reaction vessel is positioned at a consistent distance from the lamp. c. Irradiate the solution for 16 hours while maintaining gentle stirring. Note: For a faster conversion (around 60-70%), a reaction time of 2 hours in a Pyrex test tube can be employed when using a water-soluble host capsule in an aqueous buffer, as described in the literature.
3. Work-up and Product Isolation: a. After irradiation, allow the reaction mixture to cool to room temperature. b. Transfer the solution to a round-bottom flask and remove the methanol using a rotary evaporator. c. To extract the products, dissolve the residue in a mixture of ethyl acetate and acetonitrile (6:4 ratio). d. Wash the organic layer with a 10% HCl solution, followed by water. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
4. Purification and Analysis: a. Purify the crude product mixture by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate). b. Monitor the separation using TLC. c. Isolate the fractions containing the ortho (2-benzoyl-1-

naphthol) and para (4-benzoyl-1-naphthol) isomers. d. Characterize the purified products using NMR and GC-MS to confirm their identity and purity.

## Visualizations

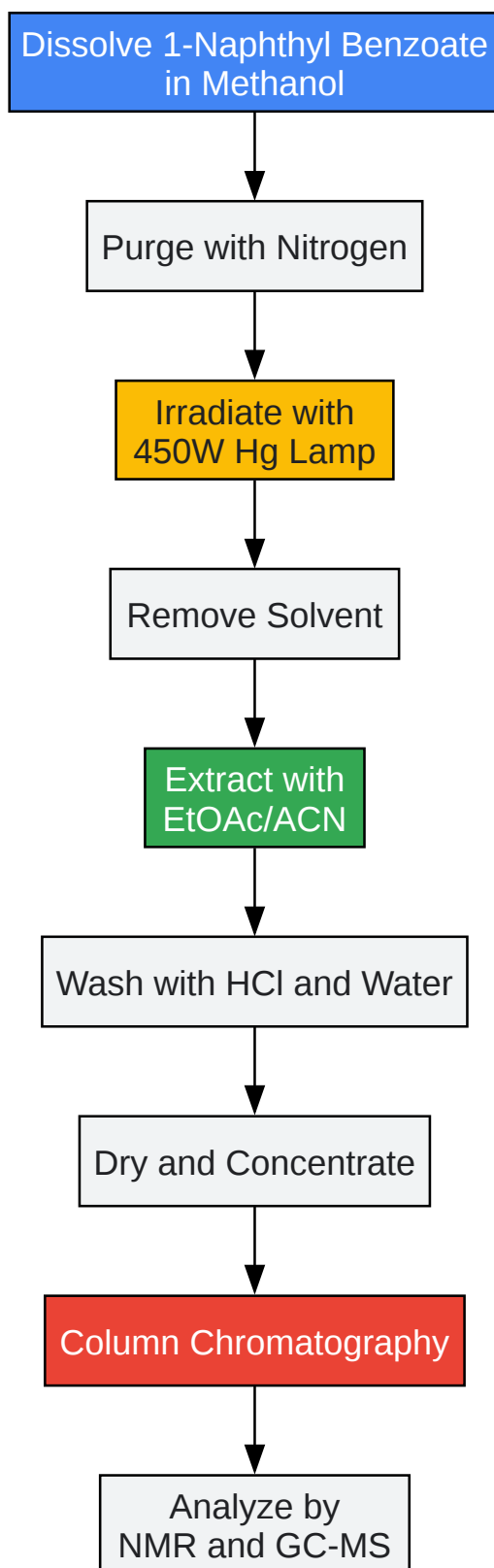
### Reaction Mechanism



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Caption: Reaction mechanism of the photo-Fries rearrangement of **1-naphthyl benzoate**.

## Experimental Workflow



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Caption: Experimental workflow for the photo-Fries rearrangement of **1-naphthyl benzoate**.

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